molecular formula C11H10N2O B2954326 4-(2-Oxopyrrolidin-1-yl)benzonitrile CAS No. 167833-93-4

4-(2-Oxopyrrolidin-1-yl)benzonitrile

Cat. No. B2954326
CAS RN: 167833-93-4
M. Wt: 186.214
InChI Key: RDKSGTMGEPJKLW-UHFFFAOYSA-N
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Description

“4-(2-Oxopyrrolidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 167833-93-4 . It has a linear formula of C11H10N2O .


Synthesis Analysis

The synthesis of “4-(2-Oxopyrrolidin-1-yl)benzonitrile” and its derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(2-Oxopyrrolidin-1-yl)benzonitrile” is represented by the InChI code: 1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 . It has a molecular weight of 186.21 .


Physical And Chemical Properties Analysis

“4-(2-Oxopyrrolidin-1-yl)benzonitrile” is a powder with a melting point of 115-120 degrees Celsius .

Scientific Research Applications

Selective Androgen Receptor Modulators

4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives have been explored for their role as selective androgen receptor modulators (SARMs). These derivatives exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. The discovery of specific derivatives like 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) showed promising SARM profiles and pharmacokinetic properties in animal models (Aikawa et al., 2017).

Antitumor Activity and DNA Binding

Compounds derived from 4-(2-Oxopyrrolidin-1-yl)benzonitrile, such as tridentate NNN ligands, have shown potential in antitumor activity against human monocytic cells. Additionally, these compounds demonstrate the ability to intercalate with DNA, indicating potential applications in cancer therapy (Bera et al., 2021).

Application in Lithium-Ion Batteries

In the field of energy storage, specifically in high voltage lithium-ion batteries, derivatives like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives. This derivative significantly improves the cyclic stability of lithium nickel manganese oxide cathodes (Huang et al., 2014).

Luminescent Materials and Liquid Crystals

4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives have been synthesized for potential use as mesogens in liquid crystals and luminescent materials. These derivatives exhibit varying liquid crystalline behavior and optical properties, which can be useful in display technologies and optical applications (Ahipa et al., 2014).

Photocatalysis and Optical Properties

These compounds have also been studied for their role in photocatalysis and unique optical properties. For instance, they exhibit characteristics like single-crystal-to-single-crystal transformations under certain conditions, which can be significant in the development of advanced materials (Hayward et al., 2014).

Safety and Hazards

The compound is classified as a warning under the GHS07 signal word. It has hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using protective clothing and eye protection .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Oxopyrrolidin-1-yl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other nitrile-containing compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Pharmacokinetics

Given its molecular weight of 18621 g/mol , it is likely to have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution profiles.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKSGTMGEPJKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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